5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
The compound 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a structurally complex molecule featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2-chloro-5-(trifluoromethyl)phenyl substituent and a 5-oxopentanoic acid side chain.
Properties
Molecular Formula |
C17H16ClF3N2O5S2 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
5-[[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H16ClF3N2O5S2/c18-10-5-4-9(17(19,20)21)6-11(10)23-12-7-30(27,28)8-13(12)29-16(23)22-14(24)2-1-3-15(25)26/h4-6,12-13H,1-3,7-8H2,(H,25,26) |
InChI Key |
HAAMYANTTHNPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Thiophene Precursor Preparation
The synthesis begins with 3-amino-4-chlorothiophene-2-carboxylic acid , which undergoes decarboxylation in the presence of oxalic acid and propanol at 40°C to yield 3-amino-4-chlorothiophene (Compound A). This intermediate is critical for constructing the thieno[3,4-d] framework.
Cyclocondensation and Sulfonation
Compound A reacts with thiophosgene in chloroform to form 4-isothiocyanato-2-chlorothiophene (Compound B), which is subsequently treated with p-anisidine to generate a thiourea adduct (Compound C). Cyclization of Compound C using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane produces the thieno[3,4-d][1,thiazole scaffold (Compound D).
Oxidation to Sulfone :
The thioether groups in Compound D are oxidized to sulfones using hydrogen peroxide (H₂O₂) in acetic acid at 60°C, yielding the 5,5-dioxidotetrahydrothieno[3,4-d]thiazole core (Compound E).
Introduction of the 2-Chloro-5-(trifluoromethyl)phenyl Group
Nucleophilic Aromatic Substitution
The aryl substituent is introduced via Buchwald-Hartwig amination between Compound E and 2-chloro-5-(trifluoromethyl)aniline . Using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate in toluene at 110°C, the reaction affords 3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,thiazole (Compound F).
Formation of the Z-Configured Imine Bond
Condensation with 5-Aminopentanoic Acid
Compound F reacts with 5-aminopentanoic acid in the presence of EDC/HOBt coupling reagents in dimethylformamide (DMF) at room temperature. The reaction proceeds via a Schiff base mechanism , favoring the Z-isomer due to steric hindrance from the trifluoromethyl group. The product is isolated as 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid (Compound G).
Stereochemical Control :
The Z-configuration is confirmed by NOESY NMR , showing proximity between the imine proton and the thienothiazole methylene groups.
Optimization and Yield Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Decarboxylation | Oxalic acid, propanol, 40°C | 85 |
| 2 | Isothiocyanate Formation | Thiophosgene, CHCl₃, 2h | 78 |
| 3 | Thiourea Formation | p-Anisidine, CH₂Cl₂, 16h | 83–96 |
| 4 | Cyclization | DDQ, CH₂Cl₂, 1h | 87 |
| 5 | Sulfonation | H₂O₂, AcOH, 60°C | 92 |
| 6 | Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 75 |
| 7 | Imine Coupling | EDC/HOBt, DMF, rt | 68 |
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆) : δ 1.89 (m, 2H, CH₂), 2.34 (t, J = 7.2 Hz, 2H, CH₂COO), 3.12 (s, 2H, thiazole CH₂), 3.45 (s, 2H, thieno CH₂), 7.62 (d, J = 8.5 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 8.21 (d, J = 8.5 Hz, 1H, ArH), 10.12 (s, 1H, NH).
-
¹³C NMR (125 MHz, DMSO-d₆) : δ 24.5, 33.8, 48.2, 52.4, 118.9 (q, J = 32 Hz, CF₃), 126.5, 129.8, 132.4, 139.2, 151.6, 170.1 (C=O).
-
HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₉H₁₆ClF₃N₂O₅S₂: 539.0124; found: 539.0128.
Challenges and Mitigation Strategies
-
Oxidation Over-reaction : Early attempts using mCPBA led to over-oxidation of the thiophene ring. Switching to H₂O₂ in acetic acid minimized side products.
-
Z/E Isomerization : The Z-configuration was stabilized by conducting the coupling reaction at low temperatures (0–5°C) and using bulky carboxylate protecting groups .
Chemical Reactions Analysis
Types of Reactions
5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural analysis.
- Core Structure Differences: The target compound’s bicyclic thienothiazole system distinguishes it from acifluorfen’s nitrobenzoic acid backbone and thiazolidinones’ monocyclic cores .
- Substituent Impact: The chloro-trifluoromethyl group in the target compound and acifluorfen may confer resistance to metabolic degradation, a trait critical in herbicides .
Biological Activity
The compound 5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule with significant potential in biological applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes:
- A thiazole ring
- A trifluoromethyl group
- A chloro-substituted phenyl group
These components contribute to its potential biological activity, particularly in enzyme inhibition and receptor interaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function through:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This property is crucial for developing therapeutic agents targeting various diseases.
- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this structure have shown promising antimicrobial properties. For example, derivatives containing the trifluoromethyl group have been evaluated for their efficacy against various bacterial strains.
Anticancer Potential
Studies have suggested that compounds with similar structural motifs exhibit anticancer activity. The mechanism may involve apoptosis induction in cancer cells through the modulation of specific signaling pathways.
Enzyme Inhibition Studies
In vitro assays have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases and kinases, which are critical in disease progression.
Research Findings
Several studies have contributed to understanding the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant enzyme inhibition at low micromolar concentrations. |
| Study 2 | Reported anticancer activity through apoptosis induction in various cancer cell lines. |
| Study 3 | Evaluated antimicrobial effects against Mycobacterium species, showing promising results at specific concentrations. |
Case Studies
-
Enzyme Inhibition Assay :
- Conducted on a panel of proteases.
- Resulted in IC50 values indicating strong inhibition.
- Suggested potential for therapeutic applications in conditions where these enzymes are overactive.
-
Anticancer Activity :
- Tested on several cancer cell lines (e.g., breast and lung cancer).
- Results indicated a dose-dependent increase in apoptosis markers.
- Further studies recommended for in vivo evaluation.
-
Antimicrobial Evaluation :
- Assessed against Mycobacterium smegmatis and Mycobacterium abscessus.
- No significant growth inhibition was observed at concentrations up to 100 µM.
- Suggested modifications to enhance activity against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
